molecular formula C9H14Li2N3O14P3 B12381298 Cytidine-5'-triphosphate-13C9 (dilithium)

Cytidine-5'-triphosphate-13C9 (dilithium)

Cat. No.: B12381298
M. Wt: 504.0 g/mol
InChI Key: OFXQOIVYFQDFTK-LXQKCEQWSA-L
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Description

Cytidine-5’-triphosphate-13C9 (dilithium) is a labeled nucleoside triphosphate. It is a derivative of cytidine-5’-triphosphate, where nine carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer in metabolic studies and as a building block for nucleotides and nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine-5’-triphosphate-13C9 (dilithium) is synthesized by labeling cytidine-5’-triphosphate with carbon-13. The synthesis involves the enzymatic conversion of uridine-5’-triphosphate to cytidine-5’-triphosphate using cytidine triphosphate synthase. The reaction conditions typically include the presence of magnesium ions and adenosine triphosphate as a cofactor .

Industrial Production Methods

The industrial production of cytidine-5’-triphosphate-13C9 (dilithium) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to incorporate carbon-13 into the cytidine-5’-triphosphate during their metabolic processes. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Cytidine-5’-triphosphate-13C9 (dilithium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cytidine-5’-triphosphate-13C9 (dilithium) has numerous applications in scientific research:

Mechanism of Action

Cytidine-5’-triphosphate-13C9 (dilithium) exerts its effects by serving as a substrate for various enzymes involved in nucleotide metabolism. It is incorporated into nucleic acids during DNA and RNA synthesis. The labeled carbon atoms allow researchers to track the metabolic pathways and interactions of nucleotides within cells .

Comparison with Similar Compounds

Similar Compounds

    Cytidine-5’-triphosphate: The unlabeled version of the compound.

    Cytidine-5’-monophosphate-13C9 (dilithium): A monophosphate version with carbon-13 labeling.

    Cytidine-5’-diphosphate-13C9 (dilithium): A diphosphate version with carbon-13 labeling

Uniqueness

Cytidine-5’-triphosphate-13C9 (dilithium) is unique due to its carbon-13 labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage over unlabeled compounds in research applications .

Properties

Molecular Formula

C9H14Li2N3O14P3

Molecular Weight

504.0 g/mol

IUPAC Name

dilithium;[[[(2R,4S,5R)-5-(4-amino-2-oxo(2,4,5,6-13C4)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H16N3O14P3.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;;

InChI Key

OFXQOIVYFQDFTK-LXQKCEQWSA-L

Isomeric SMILES

[Li+].[Li+].[13CH]1=[13CH]N([13C](=O)N=[13C]1N)[13C@H]2[13C@H]([13CH]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O

Canonical SMILES

[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O

Origin of Product

United States

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